molecular formula C7H8N2O3 B169265 (6-Methyl-5-nitropyridin-2-yl)methanol CAS No. 13603-40-2

(6-Methyl-5-nitropyridin-2-yl)methanol

Cat. No.: B169265
CAS No.: 13603-40-2
M. Wt: 168.15 g/mol
InChI Key: YVGKDKNNONDERG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol typically involves the nitration of 6-methyl-2-pyridinemethanol . The nitration process introduces a nitro group at the 5th position of the pyridine ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but utilizes industrial-grade reagents and equipment to ensure safety and efficiency . The product is then purified through recrystallization or distillation to achieve the desired purity levels.

Biological Activity

(6-Methyl-5-nitropyridin-2-yl)methanol is a chemical compound characterized by a pyridine ring with specific substitutions that influence its biological activity. Its molecular formula is C_7H_8N_2O_2, and it has a molecular weight of approximately 168.15 g/mol. This compound is gaining attention in medicinal chemistry due to its potential applications in pharmaceuticals and materials science.

The structural characteristics of this compound include:

  • A methyl group at the 6-position.
  • A nitro group at the 5-position.
  • A hydroxymethyl group at the 2-position.

These substitutions are believed to contribute to its unique reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation in several human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

Cell LineIC50 Value (µM)Reference
HepG274.2
MDA-MB-23127.1

The IC50 value represents the concentration required to inhibit cell growth by 50%, indicating that this compound has moderate to potent cytotoxic effects against these cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell proliferation and survival pathways.
  • Interaction with Biological Molecules : Studies suggest that it interacts with cellular targets, potentially modulating their activity and leading to apoptotic pathways in cancer cells.

Comparative Analysis

In comparison to structurally similar compounds, this compound shows distinct biological activities due to its unique functional groups and their positions on the pyridine ring.

Compound NameCAS NumberSimilarity IndexUnique Features
3-Nitro-6-pyridinemethanol36625-57-70.84Different position of nitro group
6-Methyl-5-nitropyridin-3-ol36625-63-50.80Hydroxyl group instead of methanol
N-(3-methyl-5-nitropyridin-2-yl)acetamide89862-02-20.71Acetamide functional group
(3,5-Dimethyl-4-nitropyridin-2-yl)methanol149082-03-10.71Additional methyl substituents

This table illustrates how this compound's specific combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study evaluated the compound's effectiveness against various cancer cell lines, demonstrating significant cytotoxicity, particularly against MDA-MB-231 cells, suggesting its potential as a lead compound for anticancer drug development.
  • Enzyme Modulation : Another investigation focused on its role as an enzyme inhibitor, providing insights into how it can be utilized in metabolic disorders or as a part of combination therapies for enhanced efficacy.

Properties

IUPAC Name

(6-methyl-5-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGKDKNNONDERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647261
Record name (6-Methyl-5-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-40-2
Record name (6-Methyl-5-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methyl-5-nitropicolinaldehyde (50 g, 329 mmol) in ethanol (200 mL) was cooled to 10° C. and sodium borohydride (5.9 g, 157 mmol) was added portion-wise. The solution was allowed to stir for one half hour, the ethanol was removed and the residue partitioned between ethyl Acetate and water, the organic phase washed with brine, and dried with magnesium sulfate and stripped. The residue was purified by column chromatography (10-40% ethyl acetate/hexanes) to give (6-methyl-5-nitropyridin-2-yl)methanol (12 g, 91%), a pale white solid. 1HNMR (CDCl3, 400 MHz) δ 2.89 (s, 3H), 3.55 (t, J=5.05, 1H), 4.83 (d, J=4.55, 2H), 7.31 (d, J=8.34, 1H), 8.31 (d, J=8.34, 1H); Exact mass calculated for C7H8N2O3: 168.05. found: 169.10 MS m/z (MH+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

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